6-(2,4-dimethylphenoxy)-1-hexanethiol
Description
6-(2,4-Dimethylphenoxy)-1-hexanethiol is an organosulfur compound characterized by a hexanethiol backbone substituted with a 2,4-dimethylphenoxy group. The thiol (-SH) terminal group confers reactivity for applications in materials science, such as surface modification or polymer grafting, while the 2,4-dimethylphenoxy moiety enhances steric bulk and influences electronic properties .
Properties
IUPAC Name |
6-(2,4-dimethylphenoxy)hexane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OS/c1-12-7-8-14(13(2)11-12)15-9-5-3-4-6-10-16/h7-8,11,16H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIHHPXBRYDFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCCS)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-(2,4-dimethylphenoxy)-1-hexanethiol with analogous compounds, focusing on structural variations, physicochemical properties, and functional applications.
Substituent Effects on the Phenoxy Group
- 6-[4-(5-Chloro-2-benzoxazolyl)phenoxy]-1-hexanethiol (CBPHT): This compound () replaces the 2,4-dimethylphenoxy group with a benzoxazole-substituted phenoxy ring. The electron-withdrawing chlorine and benzoxazole groups reduce electron density at the phenoxy oxygen, altering mesogenic behavior when grafted onto polymers. Membranes incorporating CBPHT exhibit high thermal stability (decomposition >250°C) and ion conductivity (10⁻³ S/cm), making them suitable for proton-exchange membranes .
- Ethyl 2-(2,4-Dimethylphenoxy)acetate (): Here, the hexanethiol chain is replaced by an ethyl acetate group. The shorter alkyl chain and ester functionality limit its use in polymer grafting but enhance solubility in organic solvents. The 2,4-dimethylphenoxy group’s electron-donating methyl groups increase the acidity of adjacent protons, necessitating harsh synthesis conditions (reflux with strong bases) compared to less substituted analogs .
Terminal Functional Group Variations
- 5-((2,4-Dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol (Compound 4, ): This compound features a 1,3,4-oxadiazole ring linked to the 2,4-dimethylphenoxy group. The thiol group here is part of the heterocycle, conferring rigidity and planarity. This structural difference results in higher melting points (e.g., 166–168°C for derivatives) compared to linear hexanethiol analogs, which are likely liquids or low-melting solids. Such oxadiazole derivatives show promise in pharmaceuticals due to their bioactivity .
- 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione (): The piperidine and pyrimidine-dione moieties in this compound enable anti-mycobacterial activity, particularly against tuberculosis. While the 2,3-dimethylphenoxy group is structurally similar to 2,4-dimethylphenoxy, the spatial arrangement of methyl groups may influence binding to biological targets .
Alkyl Chain Length and Flexibility
- N’-(4-Nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide (Compound 4c, ): With a shorter acetohydrazide chain, this derivative exhibits a melting point of 154–156°C, higher than expected for hexanethiol-based analogs. The reduced chain length limits conformational flexibility, favoring crystalline packing .
Physicochemical and Functional Data Comparison
Key Research Findings
- Thermal Stability: CBPHT-based polymers () outperform simpler phenoxy-thiol derivatives due to benzoxazole’s thermal resilience. The target compound’s stability is likely intermediate, dependent on alkyl chain interactions .
- Synthetic Challenges: Electron-donating groups (e.g., 2,4-dimethylphenoxy) require strong bases and reflux conditions for nucleophilic substitutions, as seen in . This contrasts with electron-deficient analogs, which react under milder conditions .
- Biological Activity : Compounds with heterocycles (e.g., oxadiazoles in ) exhibit higher bioactivity than alkanethiols, highlighting the trade-off between structural complexity and functionality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
